molecular formula C6H12ClNS B13629231 7-Thia-4-azaspiro[2.5]octanehydrochloride

7-Thia-4-azaspiro[2.5]octanehydrochloride

Cat. No.: B13629231
M. Wt: 165.69 g/mol
InChI Key: IHUMSQNPLRMSPB-UHFFFAOYSA-N
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Description

7-Thia-4-azaspiro[2.5]octane hydrochloride is a bicyclic compound featuring a spiro architecture, where two rings (a five-membered thia-containing ring and a three-membered cyclopropane ring) share a single atom. The presence of sulfur (thia) and nitrogen (aza) groups imparts unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and drug development.

Properties

Molecular Formula

C6H12ClNS

Molecular Weight

165.69 g/mol

IUPAC Name

7-thia-4-azaspiro[2.5]octane;hydrochloride

InChI

InChI=1S/C6H11NS.ClH/c1-2-6(1)5-8-4-3-7-6;/h7H,1-5H2;1H

InChI Key

IHUMSQNPLRMSPB-UHFFFAOYSA-N

Canonical SMILES

C1CC12CSCCN2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-thia-4-azaspiro[2.5]octane hydrochloride can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring, which can be performed using readily available starting materials and conventional chemical transformations . The reaction conditions typically involve the use of strong acids or bases to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of 7-thia-4-azaspiro[2.5]octane hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-thia-4-azaspiro[2.5]octane hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as alkyl halides or amines.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-thia-4-azaspiro[2.5]octane hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-thia-4-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms within the spirocyclic structure can form interactions with various biological molecules, potentially leading to the modulation of enzymatic activity or receptor binding. Further research is needed to fully elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table highlights key structural analogues and their differences:

Compound Name Core Structure Heteroatoms Key Features Reference
7-Thia-4-azaspiro[2.5]octane hydrochloride Spiro[2.5] (cyclopropane + thia) 1 Sulfur, 1 Nitrogen Rigid bicyclic system; high potential for hydrogen bonding.
(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride Spiro[2.5] (cyclopropane + diaza) 2 Nitrogens Enhanced basicity due to dual amines; used in CNS-targeting agents.
5-Thia-1-azabicyclo[4.2.0]oct-2-ene derivatives Bicyclo[4.2.0] (β-lactam-like) 1 Sulfur, 1 Nitrogen Antibiotic derivatives (e.g., cephalosporins); lacks spiro cyclopropane.
6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane Spiro[2.5] (cyclopropane + oxa) 1 Oxygen, 1 Nitrogen Oxygen substitution reduces metabolic stability compared to thia analogues.

Key Observations :

  • Spiro vs. Bicyclic Systems : Unlike 5-thia-1-azabicyclo[4.2.0]oct-2-ene derivatives (e.g., cephalosporins), which are fused bicyclic systems, spiro compounds like 7-thia-4-azaspiro[2.5]octane exhibit greater conformational rigidity, enhancing target selectivity .
Pharmacological and Physicochemical Properties
  • Bioactivity : While 5-thia-1-azabicyclo[4.2.0]oct-2-ene derivatives are clinically validated antibiotics, 7-thia-4-azaspiro[2.5]octane’s applications remain exploratory, focusing on kinase inhibition and CNS modulation .
  • Stability: The cyclopropane ring in spiro compounds enhances metabolic stability compared to non-rigid analogues but may introduce synthetic challenges due to ring strain .
  • Solubility : Thia-containing spiro compounds generally exhibit lower aqueous solubility than oxa or diaza variants, necessitating salt forms (e.g., hydrochloride) for improved bioavailability .

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